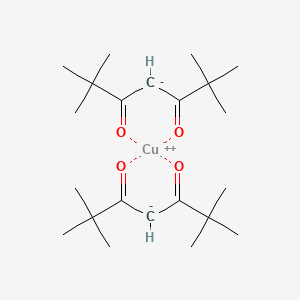

Cu(TMHD)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as copper bis(dipivaloylmethanato), is an organometallic compound with the molecular formula Cu(C_11H_19O_2)_2. This compound is characterized by its deep blue crystalline solid appearance and is stable at room temperature. It is soluble in organic solvents such as ether but insoluble in water .

Métodos De Preparación

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting copper oxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. There are several methods for this synthesis, including the solvent method and the solid-phase method . In one approach, copper acetate hydrate is reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution . The reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product.

Análisis De Reacciones Químicas

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in metal-organic chemical vapor deposition (MOCVD) processes to produce copper oxide thin films . The compound can be decomposed thermally, and its thermal stability and decomposition kinetics have been studied using thermogravimetric analysis (TGA) . The major products formed from these reactions include copper oxides such as cuprite (Cu_2O) and tenorite (CuO) .

Aplicaciones Científicas De Investigación

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has numerous scientific research applications. It is widely used in the field of materials science for the deposition of copper oxide thin films, which are essential in the development of electronic devices such as solar cells . The compound is also used as a catalyst in organic synthesis reactions and plays a significant role in oil refining and various chemical reactions . Additionally, it serves as a high-grade colorant and pigment in the paint and dye industries due to its deep blue color .

Mecanismo De Acción

The mechanism of action of copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its decomposition and subsequent formation of copper oxides. During the MOCVD process, the compound is vaporized and transported to the substrate, where it decomposes to form a thin film of copper oxide . The thermal decomposition follows a phase boundary reaction mechanism, with an average activation energy of 85.1 kJ/mol .

Comparación Con Compuestos Similares

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other copper(II) precursors containing β-diketonate ligands, such as copper bis(2,2,7-trimethyl-3,5-octanedionate) and copper bis(2,2,6,6-tetramethyl-2-sila-3,5-heptanedionate) . These compounds are used in similar applications, such as chemical vapor deposition, but differ in their volatility and thermal stability. For example, copper bis(2,2,6,6-tetramethyl-2-sila-3,5-heptanedionate) is more volatile than copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), making it more suitable for certain deposition processes .

Propiedades

Fórmula molecular |

C22H38CuO4 |

|---|---|

Peso molecular |

430.1 g/mol |

Nombre IUPAC |

copper;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |

Clave InChI |

JGMGCTZGOAONPQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)

![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)

![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)